trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid
Description
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-7-4-6(5-7)8(12)13/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCYDBAYYYVNFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50915397 | |
| Record name | 3-{[tert-Butoxy(hydroxy)methylidene]amino}cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50915397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946152-72-3, 939400-34-7, 1008773-79-2 | |
| Record name | 3-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclobutanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946152-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-{[tert-Butoxy(hydroxy)methylidene]amino}cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50915397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid typically involves the following steps :
Cyclobutane Ring Formation: The cyclobutane ring can be formed through a [2+2] cycloaddition reaction of alkenes.
Introduction of tert-Butoxycarbonylamino Group: The tert-butoxycarbonylamino group is introduced via a nucleophilic substitution reaction using tert-butoxycarbonyl chloride and an amine precursor.
Carboxylation: The carboxylic acid group is introduced through carboxylation of the cyclobutane ring using carbon dioxide under basic conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Oxidation Reactions
The carboxylic acid group undergoes oxidation under controlled conditions. For example:
-
Reagent : Potassium permanganate (KMnO₄) in acidic media
-
Product : Formation of α-ketocarboxylic acid derivatives via decarboxylative oxidation .
Key Observations :
-
Oxidation efficiency depends on reaction time and temperature.
-
The cyclobutane ring remains intact under mild conditions but may undergo ring-opening under harsh oxidation .
Reduction Reactions
The Boc-protected amine group can be selectively reduced:
-
Reagent : Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF)
-
Product : Corresponding alcohol derivatives via reduction of the carboxylic acid to a hydroxymethyl group .
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 0°C → RT (2–4 h) |
| Solvent | THF |
| Yield | 65–78% |
Substitution Reactions
The Boc group undergoes nucleophilic substitution under acidic conditions:
-
Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM)
-
Product : Free amine (cyclobutanecarboxylic acid amine derivative) .
Mechanistic Insight :
-
TFA cleaves the tert-butoxycarbonyl group via protonation of the carbonyl oxygen, followed by elimination of CO₂ and isobutylene .
-
Reaction is stereospecific; the trans-configuration of the cyclobutane ring is retained .
Comparative Reactivity :
| Substrate Modification | Reaction Rate (k, s⁻¹) |
|---|---|
| Cyclobutane (trans) | 0.45 ± 0.02 |
| Cyclohexane | 0.12 ± 0.01 |
| Benzyl | 0.87 ± 0.03 |
Coupling Reactions
The carboxylic acid participates in peptide bond formation:
-
Reagent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (NHS)
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Product : Amide-linked conjugates (e.g., cyclobutane-containing peptides) .
Optimized Protocol :
-
Activate carboxylic acid with EDC/NHS in DCM (0°C, 30 min).
-
Add amine nucleophile (e.g., N,O-dimethylhydroxylamine) and stir at RT for 18 h .
Decarboxylation Reactions
Controlled decarboxylation is achievable under basic conditions:
-
Reagent : Cesium carbonate (Cs₂CO₃) in acetonitrile
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Product : Cyclobutaneamine derivatives with CO₂ elimination .
Kinetic Data :
| Temperature (°C) | Half-Life (t₁/₂, min) |
|---|---|
| 25 | 120 |
| 50 | 45 |
| 80 | 12 |
Stereochemical Stability
The trans-configuration of the cyclobutane ring imposes steric hindrance, affecting reaction outcomes:
Comparative Reactivity with Analogues
| Compound | Oxidation Rate | Substitution Rate |
|---|---|---|
| Cyclobutane (trans-Boc-amino) | 1.00 | 1.00 |
| Cyclopentane (trans-Boc-amino) | 0.78 | 0.65 |
| Cyclohexane (trans-Boc-amino) | 0.54 | 0.32 |
Scientific Research Applications
Peptide Synthesis
Overview:
This compound serves as a protecting group in peptide synthesis. The tert-butoxycarbonyl (Boc) group provides stability and allows for selective reactions, minimizing unwanted side products.
Case Study:
In a study published by MDPI, trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid was used in the synthesis of arginase inhibitors. The compound facilitated the coupling reactions necessary for creating complex peptide structures, demonstrating its utility in developing biologically active peptides .
Drug Development
Overview:
The compound plays a crucial role in the design of new pharmaceuticals, particularly cyclic compounds that can enhance bioavailability and efficacy.
Data Table: Drug Candidates Developed Using the Compound
Insights:
Research indicates that derivatives of this compound exhibit favorable binding characteristics with target proteins, which is crucial for the development of effective therapeutic agents.
Biochemical Research
Overview:
Researchers utilize this compound to study enzyme interactions and mechanisms, providing insights into biological processes.
Case Study:
A study highlighted the use of this compound in exploring enzyme-substrate interactions, which can lead to new therapeutic strategies targeting specific biological pathways . The stability provided by the Boc group allows for more controlled experimental conditions.
Material Science
Overview:
The compound is also being investigated for its potential in developing new materials with unique properties, such as improved mechanical strength and thermal stability.
Insights:
Research into the material properties of this compound suggests that its cyclic structure may contribute to enhanced performance characteristics compared to linear analogs.
Synthetic Versatility
Overview:
this compound is recognized for its versatility as a building block in organic synthesis.
Synthesis Routes:
Several synthetic pathways have been developed for this compound, allowing chemists to manipulate its structure while maintaining control over stereochemistry and functionalization.
Mechanism of Action
The mechanism of action of trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors . The tert-butoxycarbonylamino group can form hydrogen bonds or electrostatic interactions with active sites of enzymes, thereby inhibiting their activity . The cyclobutane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- A cyclobutane ring substituted with a tert-butoxycarbonyl (Boc)-protected amino group at the trans-3 position and a carboxylic acid group.
- The trans configuration imposes steric constraints and distinct conformational properties compared to cis isomers or larger ring systems.
Comparison with Structurally Similar Compounds
Positional Isomers: trans-2-Boc-Amino vs. trans-3-Boc-Amino Cyclobutanecarboxylic Acid
Key Findings :
Ring Size Variation: Cyclobutane vs. Cyclohexane Derivatives
Key Findings :
Stereoisomerism: trans vs. cis Boc-Amino Cyclobutanecarboxylic Acid
Key Findings :
Substituent Variation: Boc-Amino vs. Benzylamino Derivatives
Key Findings :
Stability and Reactivity
- Cyclobutanecarboxylic acid esters undergo rearrangements under radical conditions, forming cyclopropylmethyl or 3-butenyl esters . This reactivity is less pronounced in Boc-protected derivatives due to steric shielding.
Biological Activity
trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid is a cyclic amino acid derivative characterized by its unique structure, which includes a cyclobutane ring and a tert-butoxycarbonyl (Boc) protecting group. This compound has garnered attention in organic synthesis and medicinal chemistry due to its potential biological activities.
- Molecular Formula : C₁₀H₁₇NO₄
- Molecular Weight : 215.25 g/mol
- CAS Number : 939400-34-7
- Structure : The compound features a trans configuration at the 3-position of the cyclobutane ring, which influences its reactivity and interaction with biological systems.
Biological Activity
The biological activity of this compound has been explored in various contexts, including antimicrobial and anticancer properties. Preliminary studies indicate that derivatives of this compound may exhibit favorable binding characteristics with proteins and other biomolecules, although detailed interaction profiles are still under investigation.
Antimicrobial Activity
Research has shown that certain derivatives of this compound possess antimicrobial properties. These compounds have been tested against various bacterial strains, demonstrating efficacy in inhibiting growth. The structural characteristics, particularly the presence of the Boc group, may enhance the compound's stability and solubility, contributing to its biological effectiveness.
Anticancer Properties
Studies have indicated that this compound could have potential as an anticancer agent. In vitro assays have shown that it can induce apoptosis in cancer cell lines, suggesting a mechanism by which it may inhibit tumor growth. Further research is needed to elucidate the specific pathways involved and to evaluate its effectiveness in vivo.
Synthesis Methods
Several synthetic routes have been developed for producing this compound. These methods highlight the compound's versatility while maintaining control over stereochemistry and functionalization.
Case Studies
-
In Vitro Antimicrobial Study :
- Objective : To evaluate the antimicrobial efficacy of this compound against E. coli and Staphylococcus aureus.
- Results : The compound showed significant inhibition zones compared to control groups, indicating promising antimicrobial activity.
-
Anticancer Evaluation :
- Objective : To assess the cytotoxic effects on human breast cancer cell lines (MCF-7).
- Results : The compound induced apoptosis in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics.
Q & A
Q. What are the established synthetic routes for trans-3-(tert-Butoxycarbonylamino)cyclobutanecarboxylic acid, and how do reaction conditions influence stereochemical control?
Methodological Answer: The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of the amino group on a cyclobutane scaffold. A common approach involves reacting 3-aminocyclobutanecarboxylic acid with di-tert-butyl dicarbonate [(Boc)₂O] in the presence of a base (e.g., NaHCO₃) under anhydrous conditions . Solvent choice (e.g., THF or DCM) and temperature (0–25°C) are critical to minimize racemization. The trans configuration is controlled by steric hindrance during cyclobutane ring formation or via selective crystallization. For example, ethyl acetate evaporation yielded crystals suitable for X-ray diffraction to confirm stereochemistry .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl) and cyclobutane protons (δ 1.0–2.4 ppm, multiplet patterns) .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O of carboxylic acid) and ~1520 cm⁻¹ (N-H bend) validate functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ or [M+Na]⁺.
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., R₂²(8) motifs in crystal packing) .
Q. How is this compound typically applied in peptide synthesis?
Methodological Answer: The Boc-protected amino acid serves as a conformationally constrained building block. It is activated via coupling reagents (e.g., HATU, EDCI) for solid-phase peptide synthesis (SPPS). The cyclobutane ring imposes rigidity, potentially enhancing target peptide stability. Deprotection of the Boc group requires trifluoroacetic acid (TFA) under inert conditions, followed by neutralization for subsequent couplings .
Advanced Research Questions
Q. How does the cyclobutane ring’s strain influence reactivity compared to cyclohexane-based analogs?
Methodological Answer: The cyclobutane ring’s angle strain (≈90° bond angles) increases reactivity in nucleophilic substitutions or ring-opening reactions compared to larger cycloalkanes. For example, the transannular strain may accelerate hydrolysis under acidic conditions. Researchers should optimize reaction kinetics (e.g., lower temperatures, shorter reaction times) to prevent undesired byproducts. Comparative studies with cyclohexane analogs (e.g., cis-3-Boc-amino cyclohexanecarboxylic acid) reveal divergent solubility and coupling efficiencies .
Q. How can researchers resolve discrepancies in spectroscopic data during characterization?
Methodological Answer: Contradictions between predicted and observed NMR/IR data often arise from dynamic effects (e.g., rotameric equilibria) or impurities. Strategies include:
- Variable Temperature NMR : Suppresses signal splitting caused by conformational exchange.
- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to distinguish overlapping signals.
- Chiral HPLC : Detects enantiomeric impurities (e.g., due to racemization during synthesis) .
- Elemental Analysis : Validates purity if MS/NMR data are ambiguous.
Q. What strategies mitigate racemization during peptide coupling with this compound?
Methodological Answer: Racemization risks arise during activation of the carboxylic acid group. To minimize this:
Q. How does the Boc group’s stability vary under different acidic conditions?
Methodological Answer: The Boc group is labile under strong acids (e.g., TFA, HCl/dioxane) but stable to mild acids (e.g., acetic acid). To assess stability:
- TFA Deprotection Kinetics : Monitor via ¹H NMR (disappearance of δ 1.4 ppm tert-butyl signal).
- Alternative Acids : HCl (4 M in dioxane) cleaves Boc at room temperature in 2–4 hours, while weaker acids (e.g., formic acid) require prolonged exposure.
- Side Reactions : Carboxylic acid protonation under strong acids may lead to esterification; use scavengers (e.g., triisopropylsilane) to prevent this .
Data Contradiction Analysis
Q. How to address conflicting solubility data in polar vs. nonpolar solvents?
Methodological Answer: Discrepancies often stem from impurities or crystallinity. Systematic approaches include:
- Solubility Screening : Test in DMSO (polar aprotic), ethyl acetate (polar protic), and hexane (nonpolar).
- Thermogravimetric Analysis (TGA) : Detects solvent/moisture content affecting solubility.
- Recrystallization Optimization : Ethyl acetate/hexane mixtures yield high-purity crystals for reproducible solubility measurements .
Q. Why might coupling yields vary significantly between SPPS and solution-phase synthesis?
Methodological Answer: Steric hindrance from the cyclobutane ring reduces accessibility in solid-phase resins. Solutions:
- Resin Swelling : Use DMF or NMP instead of DCM to enhance resin porosity.
- Microwave-Assisted Synthesis : Accelerates diffusion-limited reactions.
- Pre-activation : Pre-form the active ester (e.g., pentafluorophenyl ester) before coupling .
Stability and Storage
Q. What are the optimal storage conditions for long-term stability?
Methodological Answer:
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis.
- Desiccation : Use silica gel packs to avoid moisture uptake.
- Light Protection : Amber vials prevent UV-induced degradation of the Boc group.
- Periodic Purity Checks : Re-analyze via HPLC every 6 months .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
